molecular formula C12H9NO2S B12533927 (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate

Cat. No.: B12533927
M. Wt: 231.27 g/mol
InChI Key: ZFOXJWCBUMGOSQ-AATRIKPKSA-N
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Description

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a cyanophenyl group and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate typically involves the condensation of sulfur-containing compounds with α-methylene carbonyl compounds and α-cyano esters. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, such as the thioester linkage and the cyanophenyl group

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

S-methyl (E)-4-(3-cyanophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C12H9NO2S/c1-16-12(15)11(14)6-5-9-3-2-4-10(7-9)8-13/h2-7H,1H3/b6-5+

InChI Key

ZFOXJWCBUMGOSQ-AATRIKPKSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)C#N

Canonical SMILES

CSC(=O)C(=O)C=CC1=CC(=CC=C1)C#N

Origin of Product

United States

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